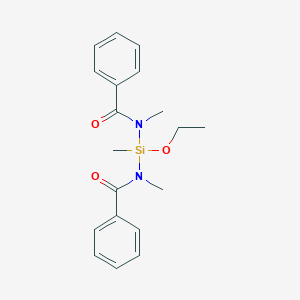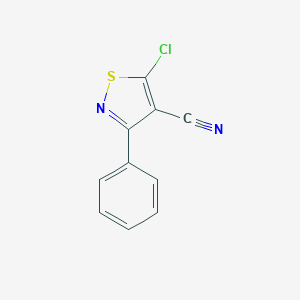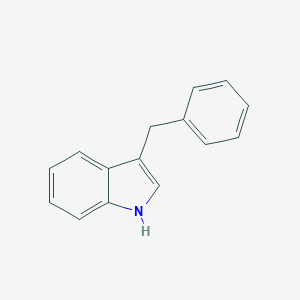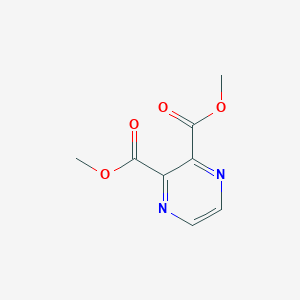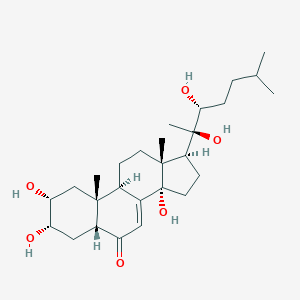
Ponasterone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponasterone B is a steroid hormone that is widely used in scientific research as an inducer of gene expression. It is a synthetic analog of ecdysone, a hormone found in insects that regulates molting and metamorphosis. Ponasterone B is used to control the expression of genes in a variety of organisms, including insects, plants, and mammals.
Mecanismo De Acción
Ponasterone B acts as a ligand for the ecdysone receptor, a nuclear hormone receptor that regulates gene expression. When Ponasterone B binds to the ecdysone receptor, it induces a conformational change that allows the receptor to interact with co-activator proteins and initiate transcription of target genes. The target genes are typically involved in processes such as cell differentiation, apoptosis, and metabolism.
Biochemical and Physiological Effects:
Ponasterone B has a variety of biochemical and physiological effects on organisms. It can induce the expression of specific genes, leading to changes in cellular processes such as metabolism and differentiation. It can also affect the growth and development of organisms, particularly in insects where it regulates molting and metamorphosis. In mammals, Ponasterone B has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ponasterone B has several advantages for lab experiments. It is a potent inducer of gene expression, allowing researchers to control the expression of specific genes in a variety of organisms. It is also relatively stable and easy to use, making it a popular choice for many researchers. However, there are also limitations to its use. Ponasterone B can be toxic to cells at high concentrations, and it may have off-target effects on gene expression. Additionally, its use in transgenic organisms may raise ethical concerns.
Direcciones Futuras
There are many future directions for research involving Ponasterone B. One area of interest is the development of new synthetic analogs with improved properties, such as increased stability and reduced toxicity. Another area of interest is the use of Ponasterone B in the study of complex biological processes such as aging and disease. Additionally, there is potential for the use of Ponasterone B in the development of new therapies for diseases such as cancer. Overall, Ponasterone B is a powerful tool for scientific research with many potential applications in the future.
Métodos De Síntesis
Ponasterone B is synthesized from ecdysone, a naturally occurring steroid hormone found in insects. The synthesis involves several steps, including the oxidation of ecdysone to 2-deoxy-20-hydroxyecdysone, and the conversion of this intermediate to Ponasterone B. The synthesis of Ponasterone B is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Ponasterone B is widely used in scientific research as an inducer of gene expression. It is used to control the expression of genes in a variety of organisms, including insects, plants, and mammals. Ponasterone B is commonly used in the study of developmental biology, gene regulation, and signal transduction. It is also used in the production of recombinant proteins and in the development of transgenic organisms.
Propiedades
Número CAS |
19338-77-3 |
|---|---|
Nombre del producto |
Ponasterone B |
Fórmula molecular |
C27H44O6 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
(2R,3S,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20-,21+,22-,23+,24+,25+,26+,27+/m0/s1 |
Clave InChI |
PJYYBCXMCWDUAZ-VNHCOKMVSA-N |
SMILES isomérico |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)O |
SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
SMILES canónico |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




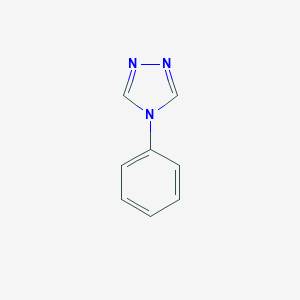
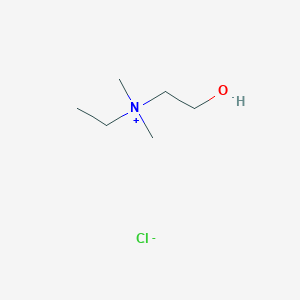


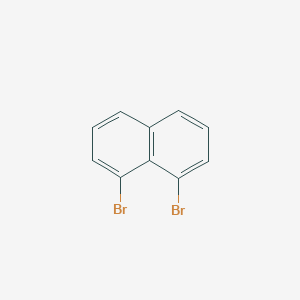

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)

